molecular formula C7H5NO3 B100351 3-Formylpicolinic acid CAS No. 19182-29-7

3-Formylpicolinic acid

Cat. No. B100351
CAS RN: 19182-29-7
M. Wt: 151.12 g/mol
InChI Key: QLTBYXFCMMUJAN-UHFFFAOYSA-N
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Description

3-Formylpicolinic acid is a chemical compound with the molecular formula C7H5NO3 . It has an average mass of 151.120 Da and a monoisotopic mass of 151.026947 Da . The compound contains a total of 16 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), 1 hydroxyl group, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 3-Formylpicolinic acid includes a six-membered aromatic ring (pyridine), a carboxylic acid group, and an aldehyde group . The compound’s structure can be represented by the SMILES string OC(=O)c1ncccc1C=O .


Physical And Chemical Properties Analysis

3-Formylpicolinic acid has a molecular weight of 151.12 . It contains a total of 16 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), 1 hydroxyl group, and 1 Pyridine .

Scientific Research Applications

Electrochemical Properties

  • The electroreduction properties of picolinic acid derivatives, including 2-ethylpicolinate and 2-formylpyridine, have been studied using voltammetry. This research explores their behavior in acidic solutions and their interactions with lead electrodes, shedding light on their electrochemical applications (Romulus & Savall, 1998).

Applications in Antibacterial Agents

  • 3-Formylsalicylic acid Schiff base derivatives, which are structurally related to 3-formylpicolinic acid, have shown potential in the field of antibacterial and bacteriostasis drugs. This highlights the possible use of 3-formylpicolinic acid in developing new antibacterial agents (Nie Xiao-yan, 2012).

Spectroscopy and Density Functional Theory (DFT) Studies

  • Pyridine-2-carboxylic acid (picolinic acid) and its derivatives have been characterized using FT-IR and UV-Vis spectroscopy. These studies involve DFT calculations to understand their molecular structures and interactions, which can be pivotal for 3-formylpicolinic acid's applications in material science and molecular biology (Tamer et al., 2018).

Use in Mass Spectrometry of Biopolymers

  • 3-Aminopicolinic acid, a related compound, has been used as a matrix for laser desorption/ionization of DNA and proteins in mass spectrometry. This suggests that 3-formylpicolinic acid could also have potential applications in the field of mass spectrometry, particularly in the analysis of biopolymers (Taranenko et al., 1994).

Synthetic Pathways in Medicinal Chemistry

  • Research on the synthesis of novel derivatives, such as 3-(2-chloroquinolin-3-yl)acrylic acid from 3-formyl quinoline, indicates the relevance of 3-formylpicolinic acid in the development of new pharmaceutical compounds. This can lead to advancements in the field of medicinal chemistry, especially in the synthesis of therapeutic drugs (Shastri & Joshi, 2014).

Biosynthetic Pathway Research

  • Studies on the biosynthetic pathway of 3-hydroxypicolinic acid, a derivative of picolinic acid, highlight the complex enzymatic mechanisms involved in the production of pyridine-based building blocks. Understanding these pathways can provide insights into the applications of 3-formylpicolinic acid in bioengineering and synthetic biology (Yun et al., 2019).

Safety And Hazards

The safety and hazards of 3-Formylpicolinic acid are not well-documented. Sigma-Aldrich, a supplier of the compound, sells it “as-is” without any warranty of fitness for a particular purpose . More research is needed to determine its potential hazards .

Future Directions

The future directions for research on 3-Formylpicolinic acid are not clear from the available literature. Given its interesting structure, it could be a subject of study in the fields of organic chemistry and medicinal chemistry .

properties

IUPAC Name

3-formylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-5-2-1-3-8-6(5)7(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTBYXFCMMUJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576134
Record name 3-Formylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylpicolinic acid

CAS RN

19182-29-7
Record name 3-Formylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Matsuura, F Yoneda, Y Nitta - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
… This compound proved to be phenylhydrazone of 3—formylpicolinic acid by a mixed melting point test and comparison of its IR Spectrum with an authentic sample prepared by the …
Number of citations: 14 www.jstage.jst.go.jp
A Konovalenko, O Shablykin… - Current Chemistry …, 2024 - m.growingscience.com
… synthetic available isomer – 3-formylpicolinic acid. The last one … acidic aqua medium, and the 3-formylpicolinic acid (12) was … as a synthesis of 3-formylpicolinic acid is a good alternative …
Number of citations: 4 m.growingscience.com
松浦育敏, 米田文郎, 新田義博 - Chemical and Pharmaceutical Bulletin, 1966 - jlc.jst.go.jp
… This compound proved to be phenylhydrazone of 3—formylpicolinic acid by a mixed melting point test and comparison of its IR Spectrum with an authentic sample prepared by the …
Number of citations: 2 jlc.jst.go.jp
J Chen, B Zhang, B Wang, C Cui, S Wang… - Arabian Journal of …, 2023 - Elsevier
… in the quinoline molecule was broken due to oxidation by the radical dot OH generated on the surface of NiCo 2 S 4 /gC 3 N 4 particles and the electrodes to form 3-formylpicolinic acid, …
Number of citations: 1 www.sciencedirect.com

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